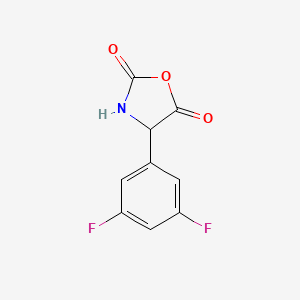![molecular formula C18H14N2O3S B13716249 4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid](/img/structure/B13716249.png)
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid is a complex organic compound that features a quinoline moiety attached to a benzoic acid derivative through a sulfanylacetyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid typically involves multiple steps, starting with the preparation of the quinoline derivative. One common method involves the Skraup synthesis, where aniline reacts with glycerol in the presence of sulfuric acid and an oxidizing agent to form quinoline
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations.
化学反応の分析
Types of Reactions
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated quinoline or benzoic acid derivatives.
科学的研究の応用
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interact with DNA, leading to the disruption of cellular processes. The quinoline moiety is known to intercalate with DNA, while the sulfanylacetyl group can form covalent bonds with target proteins .
類似化合物との比較
Similar Compounds
4-{[(Quinolin-4-yl)amino]benzamide: Known for its anti-influenza activity.
4-{[(7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid: Exhibits moderate anti-influenza activity.
Uniqueness
4-{[(Quinolin-8-ylsulfanyl)acetyl]amino}benzoic acid is unique due to its specific sulfanylacetyl linkage, which imparts distinct chemical reactivity and biological activity compared to other quinoline derivatives. This makes it a valuable compound for further research and development in various scientific fields.
特性
分子式 |
C18H14N2O3S |
|---|---|
分子量 |
338.4 g/mol |
IUPAC名 |
4-[(2-quinolin-8-ylsulfanylacetyl)amino]benzoic acid |
InChI |
InChI=1S/C18H14N2O3S/c21-16(20-14-8-6-13(7-9-14)18(22)23)11-24-15-5-1-3-12-4-2-10-19-17(12)15/h1-10H,11H2,(H,20,21)(H,22,23) |
InChIキー |
XSLNGBPHYISYCS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)SCC(=O)NC3=CC=C(C=C3)C(=O)O)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-(4-Chlorophenyl)-3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13716171.png)
![1-[2-(4-Aminoanilino)cyclohexen-1-yl]-2,2,3,3,4,4,4-heptafluoro-butan-1-one](/img/structure/B13716177.png)
![2-[[Bis(Boc)amino]methyl]benzonitrile](/img/structure/B13716180.png)

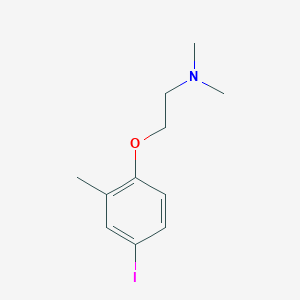
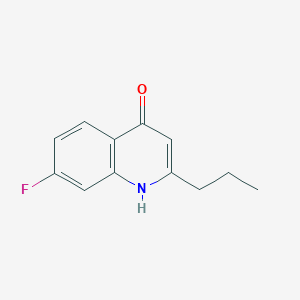

![5-Bromospiro[2.5]oct-5-ene-6-carbaldehyde](/img/structure/B13716198.png)
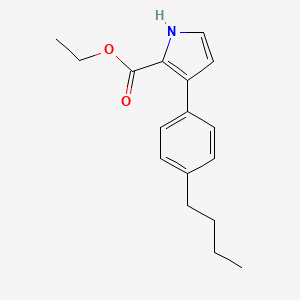
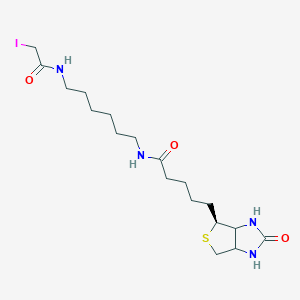
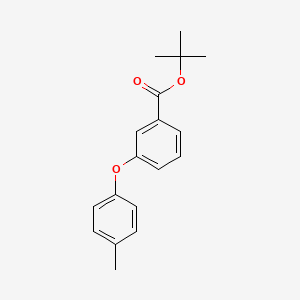
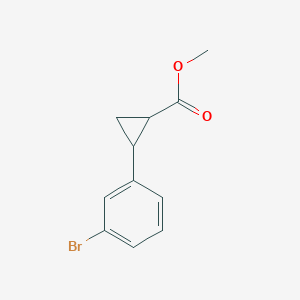
![Ethyl 3-[2-Hydroxy-5-(trifluoromethyl)phenyl]-3-oxopropanoate](/img/structure/B13716245.png)
